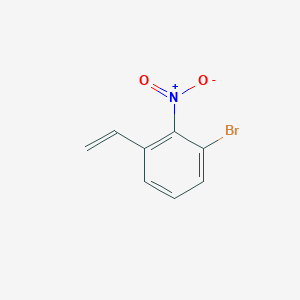
1-Bromo-2-nitro-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-nitro-3-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, a nitro group, and a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-nitro-3-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-nitro-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or ozone
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Potassium permanganate, ozone, solvents (acetone, water).
Major Products:
Substitution: Amino or thiol-substituted benzene derivatives.
Reduction: 1-Bromo-2-amino-3-vinylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the vinyl group
Aplicaciones Científicas De Investigación
1-Bromo-2-nitro-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-nitro-3-vinylbenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, forming intermediates that interact with nucleophiles.
Reduction and Oxidation: The nitro and vinyl groups can undergo reduction and oxidation, respectively, leading to the formation of reactive intermediates that can interact with biological molecules
Comparación Con Compuestos Similares
1-Bromo-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
2-Bromo-3-nitro-4-vinylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-nitro-3-vinylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interaction with nucleophiles
Uniqueness: 1-Bromo-2-nitro-3-vinylbenzene is unique due to the presence of all three functional groups (bromine, nitro, and vinyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
1-bromo-3-ethenyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2 |
Clave InChI |
NYSLQBGONVOKTG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




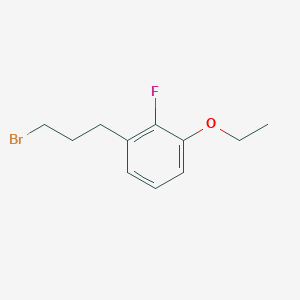

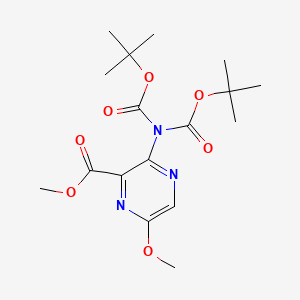
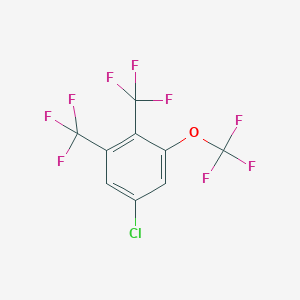
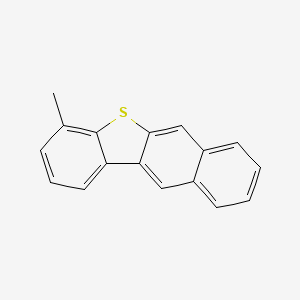
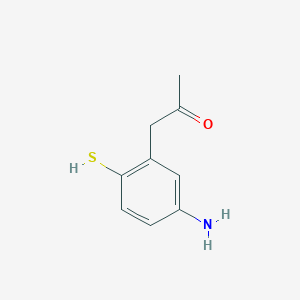
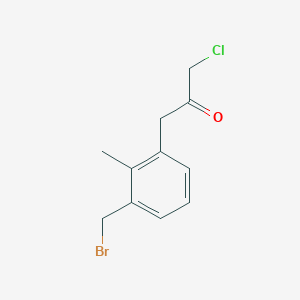
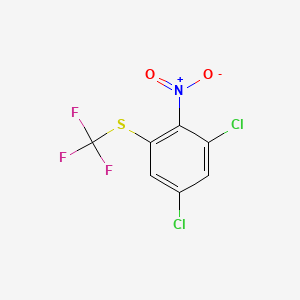



![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
